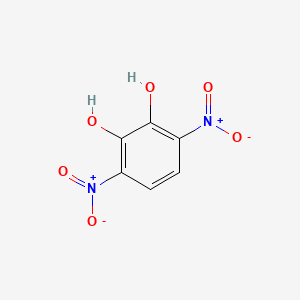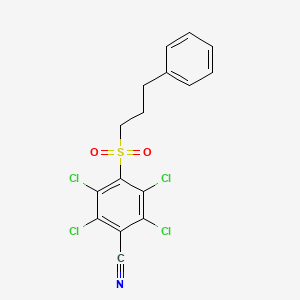
4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine is an organic compound that features a tert-butyl group, a cyclopentyl group, and a phenoxy group attached to a butylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the cyclopentyl and butylamine groups.
Industrial Production Methods
Industrial production methods for this compound may involve the use of zeolite catalysts for the direct amination of isobutylene . This method is efficient and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The phenoxy and butylamine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a probe in NMR studies.
Biology: The compound can be used to study the interactions of proteins and other biomolecules.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors . The phenoxy and butylamine groups can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylaniline: Used in the synthesis of various organic compounds.
4-tert-Butylphenol: Used in polymer science as a chain stopper.
tert-Butylamine: An intermediate in the preparation of pesticides and rubber accelerators.
Uniqueness
4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine is unique due to the combination of its structural features, which confer specific reactivity and potential applications that are distinct from those of similar compounds. The presence of both the cyclopentyl and phenoxy groups, along with the tert-butyl group, makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
52762-69-3 |
|---|---|
Formule moléculaire |
C19H31NO |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
4-(4-tert-butyl-2-cyclopentylphenoxy)butan-1-amine |
InChI |
InChI=1S/C19H31NO/c1-19(2,3)16-10-11-18(21-13-7-6-12-20)17(14-16)15-8-4-5-9-15/h10-11,14-15H,4-9,12-13,20H2,1-3H3 |
Clé InChI |
HQYSGCWZWRSPJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OCCCCN)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


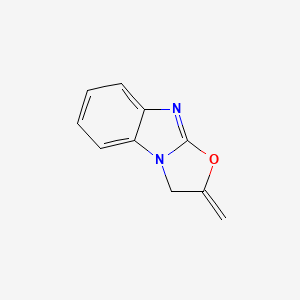

![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)

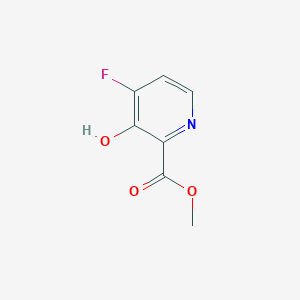
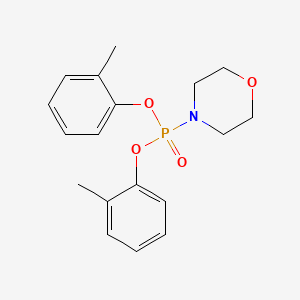
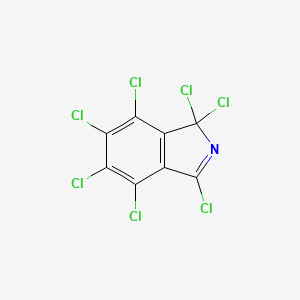
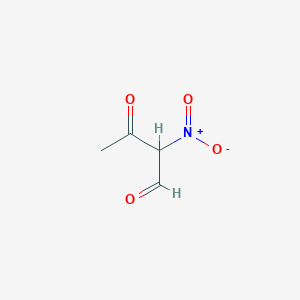
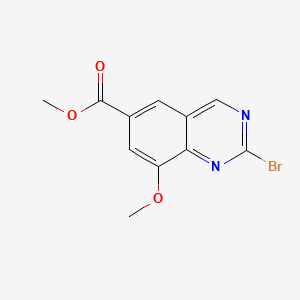

![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)
![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
